![molecular formula C17H16BrNO2 B5911488 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911488.png)
3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
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Overview
Description
3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, also known as BRD4 inhibitor, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to inhibit the activity of the bromodomain-containing protein 4 (BRD4), which plays a crucial role in various cellular processes, including transcriptional regulation, chromatin remodeling, and cell cycle progression.
Mechanism of Action
The mechanism of action of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the inhibition of the binding of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one to acetylated histones, which are critical for the regulation of gene expression. 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one contains two bromodomains, which bind to acetylated lysine residues on histones, leading to the recruitment of transcriptional co-activators and the activation of gene expression. The 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor binds to the bromodomains of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, preventing its interaction with acetylated histones, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one depend on the specific cellular context and the target genes regulated by 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. In cancer, the 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation, the 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In viral infections, the 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor has been shown to reduce viral replication and induce an antiviral state in infected cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in lab experiments include its high potency, specificity, and selectivity for 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, which allows for the precise modulation of gene expression. The limitations of using this compound include its potential toxicity and off-target effects, which require careful dose optimization and control.
Future Directions
The future directions for research on 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one include the identification of novel targets and pathways regulated by 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, the development of more potent and selective inhibitors, and the evaluation of its therapeutic potential in various disease models. Additionally, the combination of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance their efficacy and reduce toxicity.
Synthesis Methods
The synthesis of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 4-methoxybenzaldehyde with 3-bromobenzylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to obtain the corresponding amine. The final step involves the condensation of the amine with 2-butanone in the presence of an acid catalyst to obtain the desired product.
Scientific Research Applications
The 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer, 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is known to play a critical role in the regulation of oncogenes, and its inhibition has been shown to suppress tumor growth and induce apoptosis in cancer cells. In inflammation, 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is known to regulate the expression of pro-inflammatory genes, and its inhibition has been shown to reduce inflammation in various animal models. In viral infections, 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is known to play a crucial role in the replication of several viruses, and its inhibition has been shown to reduce viral replication in vitro and in vivo.
properties
IUPAC Name |
(E)-3-(3-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12(19-15-5-3-4-14(18)11-15)10-17(20)13-6-8-16(21-2)9-7-13/h3-11,19H,1-2H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAHLZVXQBWJAH-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
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